alpha-Synuclein
説明
Alpha-Synuclein is a 14 kDa presynaptic protein encoded by the SNCA gene, characterized by its intrinsically disordered structure in physiological conditions . It plays roles in synaptic vesicle trafficking, neurotransmitter release, and neuronal plasticity . However, its pathological aggregation into fibrils is a hallmark of synucleinopathies, including Parkinson’s disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA) . Mutations in SNCA (e.g., A53T, E46K) and gene multiplication events are linked to familial PD, underscoring its central role in neurodegeneration . Post-translational modifications, such as phosphorylation at Ser129, enhance its aggregation propensity and are prevalent in Lewy bodies . Environmental factors like the herbicide paraquat exacerbate this compound upregulation and fibril formation in vivo, suggesting gene-environment interactions in disease pathogenesis .
Structure
2D Structure
特性
分子式 |
C60H103N17O23 |
|---|---|
分子量 |
1430.6 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C60H103N17O23/c1-23(2)41(72-52(91)34(19-36(63)82)69-59(98)47(30(13)79)76-57(96)44(26(7)8)73-51(90)33(16-17-35(62)81)68-50(89)32(61)15-18-40(86)87)53(92)65-20-37(83)64-21-38(84)67-28(11)49(88)71-43(25(5)6)56(95)74-45(27(9)10)58(97)75-46(29(12)78)54(93)66-22-39(85)70-42(24(3)4)55(94)77-48(31(14)80)60(99)100/h23-34,41-48,78-80H,15-22,61H2,1-14H3,(H2,62,81)(H2,63,82)(H,64,83)(H,65,92)(H,66,93)(H,67,84)(H,68,89)(H,69,98)(H,70,85)(H,71,88)(H,72,91)(H,73,90)(H,74,95)(H,75,97)(H,76,96)(H,77,94)(H,86,87)(H,99,100)/t28-,29+,30+,31+,32-,33-,34-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChIキー |
BLNGPBLOXXYPMY-ARWHJJERSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N)O |
正規SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N |
製品の起源 |
United States |
類似化合物との比較
This compound
- Structure: Lacks a rigid tertiary structure, adopting conformations influenced by environmental factors (e.g., pH, metal ions) . The NAC (non-amyloid-β component) domain (residues 61–95) is critical for aggregation .
- Function: Modulates synaptic vesicle clustering and dopamine homeostasis.
Beta-Synuclein
- Structure : Shares 60% sequence homology with this compound but lacks the NAC domain’s hydrophobic core, reducing aggregation propensity .
- Function: May inhibit this compound fibrillation by binding to its nucleation sites. Beta-Synuclein knockout mice show altered levels of synaptic proteins like complexin-1 (CPLX1), suggesting a regulatory role in synaptic function .
Gamma-Synuclein
- Structure : Contains a divergent C-terminal region, contributing to moderate aggregation under stress .
- Function: Predominantly expressed in peripheral nervous system and tumors. Overexpressed in melanoma, where it may promote metastasis .
Aggregation Propensity and Pathological Roles
- This compound : Aggregates into amyloid fibrils via a nucleation mechanism, accelerated by oxidative stress, metal ions (e.g., Fe³⁺), and mutations (e.g., A30P) . Fasudil, a Rho-kinase inhibitor, binds its C-terminal region, altering metal-binding sites and amyloid conversion .
- Beta-Synuclein: Acts as a chaperone, suppressing this compound oligomerization. Its absence in double-knockout mice (alpha + beta) correlates with synaptic protein dysregulation .
Genetic and Biomarker Profiles
- Genetic Links: SNCA mutations (e.g., triplication) directly cause early-onset PD .
- Biomarker Potential: Plasma this compound levels are elevated in PD, though assay variability exists (SIMOA platform shows 16% increase in PD vs. controls) . Beta- and gamma-Synuclein are less studied as biomarkers but show promise in cancer diagnostics .
Ligand Interactions and Therapeutic Targets
- This compound : Fasudil and PcTS (a porphyrin) bind distinct regions (C-terminal vs. N-terminal), altering conformational dynamics. Fasudil’s interaction with Y136 may impede amyloid conversion .
- Beta-Synuclein: No specific ligands reported, but its anti-aggregation properties make it a candidate for gene therapy .
- Gamma-Synuclein : Targeted in cancer therapies due to its role in tumor progression .
Q & A
Q. Table 1. Key this compound Mutations and Associated Phenotypes
Q. Table 2. Comparison of Aggregation Assays
| Method | Sensitivity | Structural Detail | Throughput |
|---|---|---|---|
| ThT Fluorescence | High | Low | High |
| TEM | Moderate | High | Low |
| AFM | Moderate | High | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
